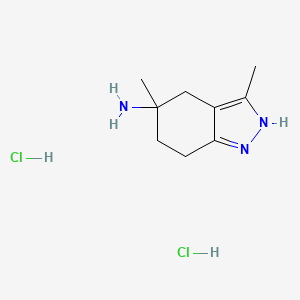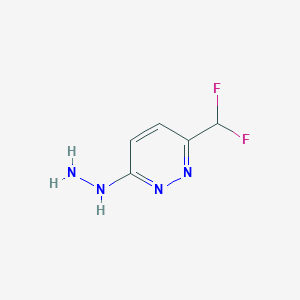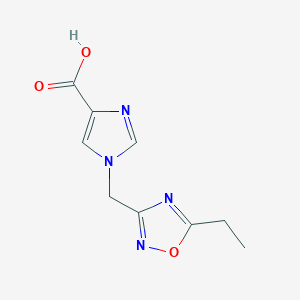
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that features both an oxadiazole and an imidazole ring
Preparation Methods
The synthesis of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving nitriles and hydrazides. The imidazole ring can be introduced via condensation reactions with appropriate aldehydes or ketones. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or alkyl groups are introduced.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts
Scientific Research Applications
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and liquid crystals
Mechanism of Action
The mechanism of action of 1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-((5-Ethyl-1,2,4-oxadiazol-3-yl)methyl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds that contain oxadiazole or imidazole rings:
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound also contains an oxadiazole ring and is used in similar applications, but it lacks the imidazole ring.
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid: Similar to the above compound but with a methyl group instead of an ethyl group.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds contain an oxadiazole ring and are used in various chemical and biological applications
Properties
Molecular Formula |
C9H10N4O3 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N4O3/c1-2-8-11-7(12-16-8)4-13-3-6(9(14)15)10-5-13/h3,5H,2,4H2,1H3,(H,14,15) |
InChI Key |
SKOMKLAHQTUDMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NO1)CN2C=C(N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
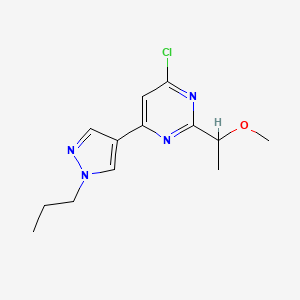

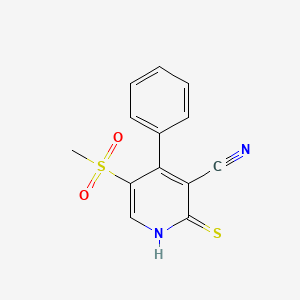
![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)

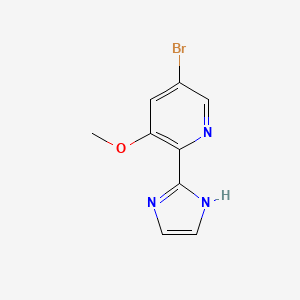
![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)

